molecular formula C14H20ClNO3 B14774833 2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride

2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride

Cat. No.: B14774833
M. Wt: 285.76 g/mol
InChI Key: MOQDAMLGFUDFJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride typically involves the reaction of 4-methoxyphenylpiperidine with acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

What sets 2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride apart from these similar compounds is its specific structure, which includes a methoxy group on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and suitability as a linker in PROTACs .

Properties

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperidin-1-yl]acetic acid;hydrochloride

InChI

InChI=1S/C14H19NO3.ClH/c1-18-13-4-2-11(3-5-13)12-6-8-15(9-7-12)10-14(16)17;/h2-5,12H,6-10H2,1H3,(H,16,17);1H

InChI Key

MOQDAMLGFUDFJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(CC2)CC(=O)O.Cl

Origin of Product

United States

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